Z-O-Acetyl-L-serine (OAS), also known as O-Acetylserine, is an organic compound with the molecular formula C5H9NO5. It is an intermediate metabolite in the biosynthesis of cysteine in bacteria and plants. [, , , , , ] OAS acts as a precursor to cysteine and plays a crucial role in regulating sulfur metabolism. [, , , , , , , ] It is involved in various cellular processes, including amino acid biosynthesis, sulfur assimilation, and response to environmental stresses. [, , , , ]
Z-O-Acetyl-L-serine can be classified as an amino acid derivative and is specifically categorized under acetylated amino acids. Its chemical structure and properties allow it to participate in numerous biochemical reactions, making it significant in both metabolic pathways and pharmaceutical applications.
The synthesis of Z-O-Acetyl-L-serine can be achieved through two primary methods:
Z-O-Acetyl-L-serine has a distinct molecular structure that can be described as follows:
The melting point of Z-O-Acetyl-L-serine is reported to be between 151.5 °C and 151.8 °C, indicating its stability under standard laboratory conditions. Its solubility in water enhances its utility in biochemical applications.
Z-O-Acetyl-L-serine participates in several key chemical reactions:
The significant products resulting from these reactions include:
Z-O-Acetyl-L-serine primarily functions as a signaling molecule within biochemical pathways:
The pharmacokinetics of Z-O-Acetyl-L-serine indicate that its absorption, distribution, metabolism, and excretion properties significantly influence its bioavailability and efficacy in biological systems.
Z-O-Acetyl-L-serine exhibits several notable physical and chemical properties:
These properties make Z-O-Acetyl-L-serine suitable for various laboratory applications and studies related to amino acid metabolism .
Z-O-Acetyl-L-serine has diverse scientific applications:
Z-O-Acetyl-L-serine thus represents a significant compound with implications across multiple fields of research and application.
O-Acetyl-L-serine (OAS) formation is catalyzed by L-serine O-acetyltransferase (SAT), which transfers an acetyl group from acetyl-CoA to the hydroxyl moiety of L-serine. This reaction follows a ping-pong kinetic mechanism, where acetyl-CoA first binds to SAT, forming an acetyl-enzyme intermediate and releasing CoA. L-serine then attacks this intermediate, yielding OAS as the product [4] [8]. SAT belongs to the acyltransferase enzyme family and exhibits a conserved catalytic domain that recognizes both substrates with high specificity.
A critical regulatory feature of SAT is its allosteric inhibition by L-cysteine (the end product of OAS metabolism). In Escherichia coli, wild-type SAT shows potent feedback inhibition (Ki ≈ 1.1 µM), which is overcome through mutations in the cysE gene (encoding SAT). Key mutations (e.g., at residue positions 97–273 or C-terminal deletions) reduce cysteine binding affinity by >10-fold (Ki ≈ 0.01 mM), enabling OAS overproduction [8]. Plant SAT isoforms similarly undergo cysteine-dependent inhibition but exhibit compartment-specific regulation—cytosolic SAT in Arabidopsis is 50-fold less sensitive to cysteine than mitochondrial isoforms [1].
Table 1: Enzymatic Properties of Serine O-Acetyltransferases
Organism | SAT Isoform | Km (L-serine) | Ki (L-cysteine) | Catalytic Efficiency (kcat/Km) |
---|---|---|---|---|
E. coli (wild-type) | CysE | 1.8 mM | 1.1 µM | 4.5 × 10³ M⁻¹s⁻¹ |
E. coli (mutant) | CysEᴿ²⁵⁶ᴰ | 2.0 mM | 0.01 mM | 4.2 × 10³ M⁻¹s⁻¹ |
Arabidopsis (cytosolic) | SERAT1 | 0.5 mM | 0.8 mM | 1.2 × 10⁴ M⁻¹s⁻¹ |
Streptomyces lavendulae | DcsE | 1.2 mM | Not inhibited | 8.7 × 10³ M⁻¹s⁻¹ |
Data compiled from [7] [8] [9]
OAS serves as the activated precursor for cysteine biosynthesis across bacteria, plants, and fungi. In the canonical pathway, O-acetylserine sulfhydrylase (OASS) replaces OAS's acetyl group with sulfide to form L-cysteine. Two OASS isoforms exist:
Microbial cysteine synthesis depends on sulfur assimilation pathways. Bacteria reduce sulfate to sulfide via adenosine 5'-phosphosulfate (APS) or phosphoadenosine 5'-phosphosulfate (PAPS), while plants exclusively use the APS reductase pathway. OAS regulates this process at transcriptional and enzymatic levels:
Plant cysteine synthesis occurs in three subcellular compartments: plastids (primary site), mitochondria, and cytosol. Plastidial SAT and OASS form the cysteine synthase complex (CSC), where OAS channelling between SAT and OASS enhances catalytic efficiency 100-fold compared to free enzymes [1]. Disruption of the CSC reduces cysteine production by 70% in Arabidopsis mutants.
Metabolic flux studies reveal that OAS synthesis competes with essential carbon and nitrogen sinks. In Corynebacterium glutamicum, 13C-tracing showed that 35–40% of glycolytic flux directs toward L-serine synthesis, but only 8–12% of serine is acetylated to OAS under cysteine-limited conditions. Overexpression of feedback-resistant SAT (cysEᴿ²⁵⁶ᴰ) increases OAS flux to 23%, demonstrating bottlenecks at the acetylation step [2] [7].
Engineering strategies optimize OAS production by:
Table 2: Metabolic Flux Redistribution in Engineered OAS Producers
Strain/Intervention | Serine Pool (μmol/gCDW) | OAS Flux (% total serine) | Cysteine Yield (g/g glucose) |
---|---|---|---|
E. coli BW25113 (wild-type) | 2.1 ± 0.3 | 5.2% | <0.01 |
E. coli BW25113/pLH03 (cysEᴿ + ydeD) | 14.2 ± 1.4 | 28.7% | 0.18 |
C. glutamicum SER-8 (serAᴿ, ΔglyR) | 22.5 ± 2.1 | 34.5% | 0.24 |
P. putida (SAT-OASS co-expression) | 9.8 ± 1.2 | 19.3% | 0.15 |
Flux control also involves OAS degradation pathways. In Pseudomonas, OAS is hydrolyzed by acylases or transaminases, reducing cysteine yields by 15–20%. Deletion of oatA (OAS deacetylase) in E. coli improves OAS accumulation 3.5-fold [7].
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